

## Application Notes and Protocols for the Purification of TCO-Labeled Proteins

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Compound of Interest		
Compound Name:	TCO-amine	
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### Introduction

The trans-cyclooctene (TCO)-tetrazine ligation is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific labeling of biomolecules.[1] This inverse-electron-demand Diels-Alder cycloaddition offers exceptional kinetics and selectivity without the need for cytotoxic copper catalysts, making it ideal for applications in live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[1][2] The purification of TCO-labeled proteins is a critical step to ensure the homogeneity and functionality of the final conjugate, removing unreacted labeling reagents that could interfere with downstream applications.

These application notes provide detailed protocols for the labeling of proteins with TCO groups and their subsequent purification.

## **Data Presentation**

The efficiency of TCO labeling and the final yield of the purified conjugate can be influenced by several factors, including protein concentration, the molar excess of the TCO-NHS ester, and the purification method. The following table summarizes key quantitative parameters for the TCO labeling of proteins.



Parameter	Recommended Condition	Notes
Protein Concentration	1 - 5 mg/mL	Higher concentrations can improve labeling efficiency.[3]
Reaction Buffer	Amine-free buffer, pH 7.2 - 8.0	PBS is a common choice.  Avoid buffers containing primary amines like Tris and glycine.[3]
Molar Excess of TCO-NHS Ester	10 - 20 fold	The optimal ratio may need to be determined empirically for each protein.
Reaction Time	1 hour	Can be adjusted based on the reactivity of the protein.
Reaction Temperature	Room Temperature (20-25°C)	Can also be performed at 4°C overnight.
Quenching Reagent	Tris-HCl (50-100 mM final)	Quenches unreacted NHS esters.
Labeling Efficiency (DOL)	Variable	The Degree of Labeling (DOL) represents the average number of TCO molecules per protein. It can be determined spectrophotometrically if the TCO reagent has a chromophore.
Purification Yield	Variable	Dependent on the purification method and the properties of the protein.

# **Experimental Protocols**

# Protocol 1: TCO Labeling of Proteins via NHS Ester Chemistry



This protocol describes the functionalization of a protein with TCO groups by targeting primary amines (e.g., lysine residues) using a TCO-NHS ester.

#### Materials:

- Protein of interest
- TCO-PEGn-NHS ester (n=4 or 12)
- Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
- Anhydrous DMSO or DMF
- Quenching buffer (1 M Tris-HCl, pH 8.0)
- · Desalting spin column or dialysis cassette

#### Procedure:

- Buffer Exchange: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column or dialysis.
- Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
- Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
- Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
- Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the click reaction or can be stored at 4°C for short-term storage or -80°C for long-term storage.



### **Protocol 2: Purification of TCO-Labeled Proteins**

The choice of purification method depends on the size of the protein and the properties of the unreacted TCO reagent.

Method 2A: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is effective for removing smaller unreacted TCO reagents from larger protein conjugates.

#### Procedure:

- Equilibrate an appropriate size-exclusion chromatography column with a suitable buffer (e.g., PBS).
- Load the quenched reaction mixture onto the column.
- Elute the protein with the equilibration buffer.
- Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
- Pool the fractions containing the purified TCO-labeled protein.

Method 2B: Desalting Spin Columns

Desalting spin columns are a quick and efficient way to remove small molecules from protein solutions.

#### Procedure:

- Equilibrate the desalting spin column with the desired storage buffer according to the manufacturer's instructions.
- Load the quenched reaction mixture onto the column.
- Centrifuge the column to collect the purified TCO-labeled protein.

Method 2C: Dialysis



Dialysis is a classic method for removing small, unwanted molecules from a protein solution.

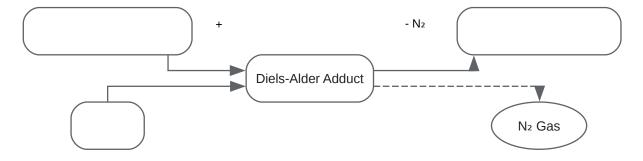
#### Procedure:

- Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
- Dialyze against a large volume of the desired storage buffer for several hours to overnight at 4°C, with at least one buffer change.

#### Method 2D: Affinity Chromatography

If the TCO-labeled protein has an affinity tag (e.g., a His-tag), affinity chromatography can be used for purification. Additionally, specialized affinity resins can be used to separate labeled from unlabeled protein. For instance, a column with  $\beta$ -cyclodextrin-modified agarose can be used to bind hydrophobic dyes attached to the TCO, allowing for the separation of labeled protein. TCO-labeled agarose is also available for the purification or isolation of tetrazine-modified proteins.

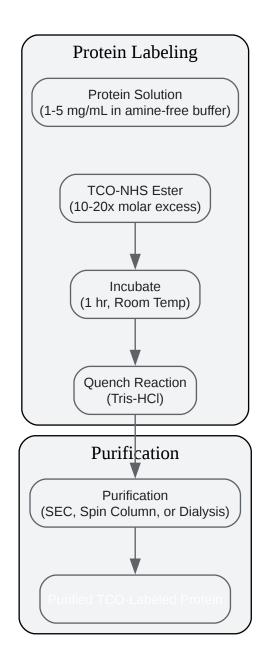
## **Mandatory Visualizations**



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Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.





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Caption: Experimental workflow for TCO-labeling and purification of proteins.

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### References

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